3-(Trifluoromethyl)azetidine-1-sulfonyl chloride
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Overview
Description
3-(Trifluoromethyl)azetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClF3NO2S and a molecular weight of 223.6 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an azetidine ring, which is further connected to a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-(Trifluoromethyl)azetidine-1-sulfonyl chloride typically involves the reaction of azetidine with trifluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Trifluoromethyl)azetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines, and electrophiles for addition reactions. Major products formed from these reactions include sulfonamide and sulfonate derivatives .
Scientific Research Applications
3-(Trifluoromethyl)azetidine-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)azetidine-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The trifluoromethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to 3-(Trifluoromethyl)azetidine-1-sulfonyl chloride include:
1-Azetidinesulfonyl chloride, 3-fluoro-3-(trifluoromethyl): This compound has a similar structure but with a fluorine atom attached to the azetidine ring.
1-Azetidinesulfonyl chloride, 3-(trifluoromethyl): This compound is structurally similar but lacks the fluorine atom on the azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C4H5ClF3NO2S |
---|---|
Molecular Weight |
223.60 g/mol |
IUPAC Name |
3-(trifluoromethyl)azetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H5ClF3NO2S/c5-12(10,11)9-1-3(2-9)4(6,7)8/h3H,1-2H2 |
InChI Key |
GTRKEEPTKFISQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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